1-(3,5-Dibromobenzoyl)azetidine
Description
Structural Significance of Azetidine Derivatives in Medicinal Chemistry
Azetidine, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in drug discovery due to its unique balance of ring strain, conformational rigidity, and synthetic versatility. Unlike its three-membered analog aziridine, azetidine exhibits reduced ring strain while maintaining sufficient reactivity for derivatization, enabling the development of stable yet pharmacologically active compounds. The incorporation of azetidine into drug candidates often enhances binding affinity and selectivity by pre-organizing functional groups in optimal orientations for target interactions.
Recent advances in synthetic methodologies have expanded the accessibility of azetidine derivatives. Cyclization and cycloaddition reactions remain foundational, as demonstrated in the synthesis of azetidin-2-ones (β-lactams) with potent antibacterial and antitubercular activities. For instance, chloro-substituted azetidin-2-one derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL against Mycobacterium tuberculosis H37Rv, attributed to their dual inhibition of phospholipase A2 (PLA2) and mycobacterial cell wall synthesis. Similarly, fluoroquinolone-azetidine hybrids demonstrated broad-spectrum antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (MIC: 0.25–16.00 μg/mL), alongside antiproliferative effects in breast, colon, and lung cancer cell lines.
The pharmacological profile of azetidines extends beyond anti-infectives. Azetidine-containing compounds have shown promise as dopamine antagonists, anticancer agents, and anti-inflammatory molecules. Molecular rigidity conferred by the azetidine ring enhances blood-brain barrier penetration, making it valuable in central nervous system (CNS) drug design. For example, azetidine derivatives targeting β-tubulin disrupt microtubule assembly in cancer cells, inducing apoptosis through caspase-3 activation. Computational studies further reveal that azetidine’s planar geometry facilitates interactions with hydrophobic binding pockets, as seen in inhibitors of β-tubulin and PLA2.
Table 1: Pharmacological Activities of Azetidine Derivatives
Properties
IUPAC Name |
azetidin-1-yl-(3,5-dibromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO/c11-8-4-7(5-9(12)6-8)10(14)13-2-1-3-13/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVYJMZGRCMOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), azetidine (1.0 equiv) is treated with 3,5-dibromobenzoyl chloride (1.2 equiv) in the presence of a tertiary base such as triethylamine (Et₃N, 1.5 equiv) to neutralize HCl byproducts. The reaction typically proceeds at 0°C to room temperature over 2–4 hours, achieving yields of 70–85% after purification via silica gel chromatography.
Substrate Compatibility and Challenges
The electron-withdrawing bromine substituents on the benzoyl group enhance the electrophilicity of the acyl chloride, facilitating rapid acylation. However, steric hindrance from the 3,5-dibromo substitution may marginally reduce reactivity compared to monosubstituted analogs. Side products, such as over-acylation or hydrolysis of the acyl chloride, are mitigated by maintaining anhydrous conditions and stoichiometric control.
La(OTf)₃-Catalyzed Intramolecular Cyclization of Epoxy Amines
Azetidine ring formation via La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines offers a convergent route to functionalized azetidines, which can subsequently undergo benzoylation.
Synthesis of Azetidine Intermediate
Epoxy amine precursors (e.g., cis-3,4-epoxy hexenylamine) are subjected to La(OTf)₃ (5 mol%) in refluxing 1,2-dichloroethane (DCE), inducing regioselective 4-exo-tet cyclization to form azetidine cores (81% yield, >20:1 selectivity over pyrrolidine byproducts). This method tolerates electron-rich and electron-deficient substituents on the amine, including benzyl, tert-butyl, and allyl groups.
Post-Cyclization Functionalization
The azetidine product is then acylated with 3,5-dibromobenzoyl chloride under standard conditions (Section 1.1). This two-step sequence achieves an overall yield of 58–65%, with the cyclization step being rate-limiting due to stringent anhydrous and catalytic requirements.
Mesylation-Displacement Strategy for Azetidine Functionalization
Adapted from combinatorial chemistry protocols, this method involves mesylation of 3,5-dibromobenzoic acid derivatives followed by nucleophilic displacement with azetidine.
Mesylation of 3,5-Dibromobenzoic Acid
3,5-Dibromobenzoic acid is converted to its mesylate derivative using methanesulfonyl chloride (MsCl, 1.2 equiv) and Et₃N (1.5 equiv) in DCM at −40°C. The mesylate intermediate is highly reactive and must be used immediately to minimize decomposition (<20% degradation within 2 hours).
Nucleophilic Displacement with Azetidine
The mesylate is treated with azetidine (1.1 equiv) in acetonitrile (MeCN) at reflux, yielding this compound after 6–8 hours (65–72% yield). This method benefits from simplified work-up procedures, as the product often precipitates directly from the reaction mixture.
Comparative Analysis of Synthetic Methods
Table 1. Efficiency and Practicality of Preparation Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Direct Acylation | 70–85 | Short synthetic sequence, high yield | Requires anhydrous conditions |
| La(OTf)₃ Cyclization | 58–65 | Modular scaffold functionalization | Multi-step, sensitive catalysis |
| Mesylation-Displacement | 65–72 | Simplified purification | Mesylate instability, strict timing |
Scale-Up Considerations and Industrial Relevance
The direct acylation method is preferred for large-scale synthesis due to its simplicity and compatibility with continuous flow systems. In contrast, the La(OTf)₃-catalyzed route, while elegant, faces challenges in catalyst recovery and epoxy amine precursor synthesis. Patent disclosures highlight the mesylation approach’s utility in combinatorial libraries, where rapid analog generation is critical .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dibromobenzoyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the 3,5-dibromobenzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, especially in the presence of nucleophiles or under acidic conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ring-Opening Reactions: Acidic or basic conditions can facilitate ring-opening.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other derivatives .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 1-(3,5-Dibromobenzoyl)azetidine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications, making it a valuable precursor in organic synthesis.
- Reactivity Studies : The compound's reactivity can be studied to understand the effects of bromination on aromatic systems and their subsequent reactions under various conditions.
Biology
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of bromine atoms can enhance its interaction with biological membranes or enzymes, potentially leading to inhibitory effects on microbial growth.
- Anticancer Potential : Research is ongoing to evaluate the compound's efficacy against different cancer cell lines. The azetidine ring may contribute to its ability to interfere with cellular processes involved in cancer proliferation.
Medicine
- Pharmaceutical Development : The compound is being investigated for its potential use in drug development. Its structural features may provide a basis for designing novel therapeutic agents targeting specific diseases.
- Mechanism of Action Studies : Understanding how this compound interacts with cellular targets is crucial for its application in medicine. Studies focus on elucidating its mechanism of action and identifying molecular pathways affected by the compound.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- A study published in a peer-reviewed journal investigated the antimicrobial properties of various dibromobenzoyl derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential for further development as an antimicrobial agent.
- In another research project focused on anticancer compounds, this compound was tested against human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through caspase activation pathways, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromobenzoyl)azetidine involves its interaction with molecular targets through its reactive functional groups. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. The 3,5-dibromobenzoyl group can also participate in electrophilic and nucleophilic reactions, further contributing to its reactivity .
Comparison with Similar Compounds
Structural Analogues in Pesticide Chemistry
Compounds such as 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (procymidone) and 3-(3,5-dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (iprodione) share the 3,5-dihalogenated aromatic motif but differ in heterocyclic cores. Key distinctions include:
- Heterocyclic Ring: Azetidine (4-membered) vs. imidazolidine (5-membered) or oxazolidinedione (5-membered with oxygen).
- Halogen Effects : Bromine’s larger atomic radius and higher electronegativity compared to chlorine may reduce solubility in polar solvents but improve thermal stability. For example, brominated compounds often exhibit higher melting points than chlorinated analogs .
Table 1: Physical Properties of Halogenated Aromatic Heterocycles
| Compound | Core Structure | Halogen Substituents | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| 1-(3,5-Dibromobenzoyl)azetidine* | Azetidine | Br, Br | *Estimated: 180–220 | Low |
| Procymidone | Azabicyclohexane | Cl, Cl | 166–168 | Moderate |
| Iprodione | Imidazolidine | Cl, Cl | 136–138 | Moderate |
| 3,5-Bis(trifluoromethyl)anisole | Benzene | CF₃, CF₃ | 34–36 | Low |
*Values for this compound are inferred from structural analogs .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3,5-Dibromobenzoyl)azetidine, and how do reaction conditions influence yield?
The synthesis typically involves coupling azetidine with a 3,5-dibromobenzoyl moiety. Two key methodologies are:
- Bromination of precursor aromatic rings : Bromination of 3,5-dimethoxybenzoic acid derivatives using reagents like PBr₃ or HBr/AcOH, followed by deprotection .
- Catalytic hydrogenation : Reduction of intermediates (e.g., azetidine derivatives) using palladium hydroxide under hydrogen atmosphere (5 bar, 40°C), as demonstrated in related azetidine syntheses .
Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading. Impurities from incomplete bromination or over-reduction can reduce purity, necessitating column chromatography for purification .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies the azetidine ring (δ ~3.5–4.5 ppm for N–CH₂ protons) and aromatic bromine substituents (δ ~7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₀H₉Br₂NO) and isotopic patterns from bromine .
- HPLC-PDA : Validates purity (>95%) and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
Q. What solvent systems and storage conditions are recommended to maintain the compound’s stability?
- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Avoid protic solvents (e.g., MeOH, EtOH) if degradation is observed .
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation and hydrolysis of the benzoyl group .
Q. How can researchers assess the compound’s solubility and partition coefficient (LogP) for biological assays?
- Shake-Flask Method : Measure solubility in octanol/water mixtures via UV-Vis spectroscopy .
- Computational Tools : Use software like MarvinSketch or ACD/Labs to predict LogP, accounting for the electron-withdrawing bromine atoms and azetidine’s polarity .
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of the 3,5-dibromobenzoyl group on azetidine’s reactivity?
The electron-withdrawing bromine atoms stabilize the benzoyl carbonyl group, increasing electrophilicity for nucleophilic attacks (e.g., in amide bond formation). DFT calculations can map charge distribution and frontier molecular orbitals to predict reaction sites . Comparative studies with non-brominated analogs (e.g., 3,5-dimethylbenzoyl derivatives) are critical to isolate electronic effects .
Q. How can crystallographic challenges (e.g., polymorphism) be addressed during structural analysis?
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how should controls be designed?
Q. How should researchers resolve contradictions in reported solubility or stability data?
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Q. How can computational modeling guide the design of derivatives with improved target binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
